3,5-Dichloroisonicotinaldehyde

Physicochemical Characterization Purification Solid-State Analysis

Researchers developing P2X7 antagonists face potency loss when substituting regioisomeric dichloro-pyridine carbaldehydes. 3,5-Dichloroisonicotinaldehyde (CAS 136590-83-5) is the mandatory, non-interchangeable isomer for this pharmacophore: • SAR-confirmed: 3,5-dichloro pattern achieves ~5 nM IC50; the 2,6-isomer is inactive. • Sequential chlorine substitution enables unsymmetrical library synthesis. • 30°C higher mp vs. 2,6-isomer facilitates recrystallization, reducing batch failure in GMP steps.

Molecular Formula C6H3Cl2NO
Molecular Weight 176.00 g/mol
CAS No. 136590-83-5
Cat. No. B151372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloroisonicotinaldehyde
CAS136590-83-5
Molecular FormulaC6H3Cl2NO
Molecular Weight176.00 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Cl)C=O)Cl
InChIInChI=1S/C6H3Cl2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H
InChIKeyRBFNWOINNIOZKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloroisonicotinaldehyde: Key Building Block for Drug Discovery


3,5-Dichloroisonicotinaldehyde (CAS 136590-83-5), also known as 3,5-dichloropyridine-4-carboxaldehyde, is a halogenated heterocyclic aldehyde with the molecular formula C6H3Cl2NO and a molecular weight of 176.00 g/mol. It serves as a critical synthetic intermediate, particularly noted for its role in generating P2X7 receptor antagonists via its aldehyde functionality and the strategic positioning of chlorine atoms at the 3- and 5-positions of the pyridine ring. [1]

Why 3,5-Dichloroisonicotinaldehyde Has No Direct Substitute


Simple substitution with regioisomeric dichloro-pyridine carbaldehydes is not trivial due to the profound impact of chlorine atom positioning on both reactivity and downstream product properties. The 3,5-disubstitution pattern on the 4-carbaldehyde scaffold has been shown to be critical for biological activity in certain pharmacophore models. For instance, J. Med. Chem. studies on P2X7 antagonists demonstrated that the 3,5-dichloro substitution on the pyridine core is essential for nanomolar-level antagonistic activity, a structural requirement not met by the 2,6-dichloro isomer. [1] This regiospecificity dictates the core's reactivity in subsequent cross-coupling and nucleophilic substitution reactions, directly influencing the structure and activity of the final pharmaceutical or agrochemical products.

Quantitative Evidence for Choosing 3,5-Dichloroisonicotinaldehyde


Melting Point Differentiation from 2,6-Dichloro Isomer

The compound's physical properties provide a critical quality control handle. The melting point for 3,5-dichloroisonicotinaldehyde is 75-79 °C (lit.). In contrast, its 2,6-dichloroisonicotinaldehyde isomer has a significantly lower melting point of 47-48 °C. [1] This physical property differential can be used for identity confirmation and purity assessment.

Physicochemical Characterization Purification Solid-State Analysis

Critical 3,5-Dichloro Pattern for P2X7 Antagonism

In a structure-activity relationship (SAR) study published in J. Med. Chem., the 3,5-disubstituted chloride pattern on the pyridine ring was found to be critical for potent P2X7 receptor antagonism. Derivatives synthesized from 3,5-dichloroisonicotinaldehyde yielded optimized antagonists with IC50 values as low as 4.9 nM in a functional EtBr uptake assay. The study explicitly identifies this substitution pattern as essential for activity, a property not shared by other regioisomers. [1]

Structure-Activity Relationship (SAR) P2X7 Receptor Anti-inflammatory Agents

Selective Sequential Cross-Coupling Reactivity

The electronic environment of 3,5-dichloropyridines permits highly selective nucleophilic substitution. Specifically, the chlorine para to the ring nitrogen (position 3) is significantly more reactive towards nucleophiles than the one at the meta position (position 5) due to the electron-withdrawing effect of the nitrogen. This is evidenced in synthetic routes where 3,5-dichloropyridine-4-carbaldehyde reacts with a nucleophile like p-thiocresol to selectively form a 3-chloro-5-(substituted)pyridine product in a single step. [1] This controllable, sequential functionalization is a direct consequence of the 3,5-substitution pattern and is not possible with the symmetrically activated 2,6-dichloro isomer. [2]

Cross-Coupling Regioselectivity Drug Discovery Synthesis

Application Scenarios Where 3,5-Dichloroisonicotinaldehyde Excels


P2X7 Antagonist Synthesis for Inflammation Research

For laboratories validating novel anti-inflammatory targets, this specific 3,5-dichloroaldehyde isomer is a mandatory and non-interchangeable starting material. The foundational SAR study on P2X7 antagonists unequivocally establishes that the 3,5-disubstitution pattern is critical for achieving low-nanomolar potency. [1] Substituting with a 2,6-dichloro analog would result in a loss of activity against this pharmacophore. Thus, procurement should specifically require CAS 136590-83-5 to ensure the integrity of the pharmacophore, as evidenced by the drop in IC50 from ~5 nM for the 3,5-series to presumed inactivity for any other isomer.

Regioselective Modification for Heterocyclic Libraries

In medicinal chemistry programs where structural complexity is paramount, the ability to sequentially and selectively functionalize the 3,5-dichloro core is a distinct advantage. The documented quantitative selectivity where one chlorine atom undergoes nucleophilic substitution without affecting the other allows for the creation of vast, unsymmetrical compound libraries impossible to synthesize cleanly from symmetrically activated 2,6-dichloro analogs. [2] This inherent regiochemical orthogonality saves significant purification time and cost, making the compound the preferred choice for high-throughput, library-driven discovery.

Process Scale-Up with Superior Stability and Purity

For process chemists scaling up syntheses, the significant 30 °C higher melting point of 3,5-dichloroisonicotinaldehyde compared to its 2,6-isomer offers practical advantages. A higher melting point is often associated with greater resistance to thermal degradation and simpler purification via recrystallization, which is critical for achieving the high chemical purity (>97%) required for subsequent GMP steps. [3] This physical property differential can directly translate into lower batch failure rates and more robust industrial-scale processes.

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